methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate
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Overview
Description
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of a dichlorobenzoyl group attached to an oxolane ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with oxolane-3-carboxylic acid in the presence of a base, such as triethylamine, to form the corresponding ester. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to these targets, while the oxolane ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is unique due to its specific combination of the dichlorobenzoyl group and the oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its reactivity and potential for modification also make it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2763779-71-9 |
---|---|
Molecular Formula |
C13H12Cl2O4 |
Molecular Weight |
303.1 |
Purity |
95 |
Origin of Product |
United States |
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